Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxybenzaldehyde: This can be synthesized from veratraldehyde through oxidation reactions.
Formation of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the oxadiazole ring.
Esterification: The final step involves the esterification of the oxadiazole intermediate with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but lacks the oxadiazole ring.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but differs in the rest of the structure.
Ethyl 3,4-dimethoxyphenyl acetate: Similar ester group but different overall structure.
Uniqueness
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-4-26-20(23)13-5-8-15(9-6-13)27-12-18-21-19(22-28-18)14-7-10-16(24-2)17(11-14)25-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
AFAHAHCSEFTTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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